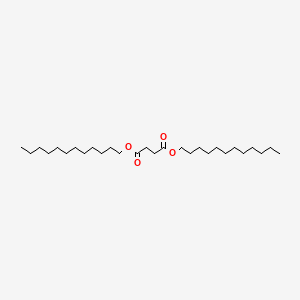

Didodecyl succinate

Description

Properties

IUPAC Name |

didodecyl butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H54O4/c1-3-5-7-9-11-13-15-17-19-21-25-31-27(29)23-24-28(30)32-26-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJMZCVEBLDYCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H54O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208536 | |

| Record name | Dilauryl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5980-15-4 | |

| Record name | 1,4-Didodecyl butanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5980-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dilauryl succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005980154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dilauryl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didodecyl succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Didodecyl succinate synthesis pathway and mechanism

An In-Depth Technical Guide to the Synthesis of Didodecyl Succinate: Pathways, Mechanisms, and Practical Insights

Executive Summary

This compound is a diester of significant interest in various industrial and scientific fields, notably as a solubilizer in pharmaceutical formulations and as a rust inhibitor in lubricants.[1][2] Its synthesis, while based on fundamental organic chemistry principles, requires a nuanced understanding of reaction kinetics and equilibrium to achieve high yields and purity. This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound—the Fischer-Speier esterification of succinic acid and 1-dodecanol.

Authored from the perspective of a Senior Application Scientist, this document delves into the causality behind experimental choices, offering not just a protocol but a framework for understanding and optimizing the reaction. We will explore the reaction mechanism in detail, discuss critical process parameters, and provide a self-validating, step-by-step experimental workflow. Furthermore, we will briefly examine enzymatic synthesis as a green alternative, present key quantitative data in a structured format, and support all claims with authoritative references.

Introduction to this compound

This compound (also known as dilauryl succinate) is an organic compound with the chemical formula C28H54O4 and a molecular weight of 454.74 g/mol .[2][3] Structurally, it is the diester formed from succinic acid, a four-carbon dicarboxylic acid, and two molecules of 1-dodecanol (lauryl alcohol), a twelve-carbon fatty alcohol. Its long, nonpolar alkyl chains render it highly lipophilic, a key property underpinning its applications.

Key Applications:

-

Pharmaceutical Industry: It serves as an effective solubilizer, enhancing the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), such as the antiarrhythmic drug Dronedarone Hydrochloride.[2]

-

Industrial Lubricants: As a derivative of dodecenyl succinic acid, it functions as a rust inhibitor in engine oils, metalworking fluids, and hydraulic fluids by forming a protective, non-polar film on metal surfaces that repels water and oxygen.[1]

-

Organic Synthesis: It is used as a building block or intermediate in the synthesis of other complex organic molecules.[2]

Primary Synthesis Pathway: Fischer-Speier Esterification

The most direct and widely employed method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of succinic acid with two equivalents of 1-dodecanol.[4]

Overall Reaction:

Reaction Mechanism

The Fischer esterification is a reversible, multi-step process.[5] The mechanism, detailed below, is identical for both carboxylic acid groups on the succinic acid molecule. The key is the initial activation of the carbonyl group by the acid catalyst, which makes it significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[6]

The mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) is a useful way to remember the sequence.[5]

-

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.

-

Nucleophilic Attack (Addition): The lone pair on the oxygen of 1-dodecanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).

-

Deprotonation/Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This is a rapid equilibrium step that converts a poor leaving group (-OH) into an excellent leaving group (H₂O).[5][6]

-

Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

-

Deprotonation: The protonated ester is deprotonated (typically by the conjugate base of the catalyst or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.

Figure 1: Generalized Fischer Esterification Mechanism.

Critical Parameters & Causality

The reversible nature of the Fischer esterification means that reaction conditions must be carefully controlled to maximize product yield.[4]

-

Stoichiometry and Equilibrium: The reaction produces one mole of water for every mole of ester formed. According to Le Châtelier's Principle, the equilibrium can be shifted toward the products by either using a large excess of one reactant (typically the less expensive one, 1-dodecanol) or by actively removing water as it is formed.[5][6] A study found that increasing the alcohol-to-acid ratio from 1:1 to 10:1 could increase ester yield from 65% to 97%.[5]

-

Water Removal: For a high-boiling alcohol like 1-dodecanol, using it as the solvent is impractical. The most effective strategy is the azeotropic removal of water. This is achieved by adding an immiscible solvent, such as toluene, that forms a low-boiling azeotrope with water. By heating the reaction to reflux, the water-toluene azeotrope distills off and is collected in a Dean-Stark trap, physically removing water from the equilibrium and driving the reaction to completion.[7]

-

Catalyst Selection: Strong Brønsted acids like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are common catalysts.[6][7] H₂SO₄ is a potent dehydrating agent, which further helps to remove water.[4] However, its strong oxidizing nature can sometimes lead to charring and side products. p-TsOH is a solid, making it easier to handle, and is generally less corrosive, often leading to cleaner reactions. Lewis acids like hafnium(IV) or zirconium(IV) salts can also be used.[6]

-

Temperature: The reaction requires heat to proceed at a reasonable rate. It is typically conducted at the reflux temperature of the chosen solvent (e.g., toluene, ~111°C) to facilitate the azeotropic removal of water.[7]

Experimental Protocol: Synthesis of this compound

This protocol describes a self-validating system for the synthesis of this compound on a laboratory scale, incorporating best practices for driving the reaction to completion and ensuring product purity.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Moles | Amount |

| Succinic Acid | C₄H₆O₄ | 118.09 | 0.10 | 11.81 g |

| 1-Dodecanol | C₁₂H₂₆O | 186.34 | 0.22 | 41.00 g (1.1 eq/grp) |

| p-Toluenesulfonic Acid | C₇H₈O₃S·H₂O | 190.22 | 0.005 | 0.95 g (5 mol%) |

| Toluene | C₇H₈ | 92.14 | - | 150 mL |

| Sat. Sodium Bicarbonate | NaHCO₃ | 84.01 | - | ~100 mL |

| Brine (Sat. NaCl) | NaCl | 58.44 | - | ~50 mL |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | ~10 g |

Step-by-Step Procedure

-

Setup: Assemble a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried.

-

Charging the Reactor: To the flask, add succinic acid (11.81 g, 0.10 mol), 1-dodecanol (41.00 g, 0.22 mol), p-toluenesulfonic acid monohydrate (0.95 g, 0.005 mol), and toluene (150 mL).

-

Reaction: Heat the mixture to a steady reflux using a heating mantle. The causality here is to provide sufficient thermal energy to overcome the reaction's activation energy and to distill the water-toluene azeotrope. Stir the mixture vigorously.

-

Monitoring: The reaction progress is monitored by observing the collection of water in the graduated arm of the Dean-Stark trap. The theoretical yield of water is 3.6 mL (0.20 mol). The reaction is considered complete when water ceases to collect, typically after 4-6 hours.

-

Cooling: Once complete, remove the heating mantle and allow the reaction mixture to cool to room temperature.

-

Work-up (Neutralization): Transfer the cooled mixture to a separatory funnel. Wash the organic layer sequentially with:

-

Saturated sodium bicarbonate solution (2 x 50 mL). This step is critical to neutralize the p-TsOH catalyst and quench any unreacted succinic acid.[7]

-

Brine (1 x 50 mL). This wash removes residual water and helps to break up any emulsions.

-

-

Drying and Filtration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate. The drying agent removes trace amounts of water dissolved in the toluene. Filter the mixture to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the toluene. This step should yield the crude product as a waxy solid or oil.

-

Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or isopropanol.

Figure 2: Step-by-step experimental workflow.

Alternative Pathway: Enzymatic Esterification

As an alternative to harsh acid catalysts, enzymatic synthesis offers a greener and more selective route. Lipases, particularly immobilized Candida antarctica Lipase B (CALB), are highly effective for catalyzing esterification reactions.[8][9]

The process typically involves the transesterification of a short-chain succinate ester (like dimethyl succinate) with 1-dodecanol, or the direct esterification of succinic acid.[8][10]

Advantages:

-

Mild Conditions: Reactions are often run at lower temperatures (e.g., 60-90°C), preventing side reactions and product degradation.[11]

-

High Selectivity: Enzymes can be highly specific, reducing the formation of byproducts.

-

Environmental Compatibility: Avoids the use of corrosive acids and heavy metal catalysts.[9]

Considerations:

-

Cost: Industrial-grade enzymes can be more expensive than traditional chemical catalysts.

-

Reaction Time: Enzymatic reactions can be slower, sometimes requiring 24-48 hours for high conversion.[11]

-

Immobilization: The enzyme is typically immobilized on a solid support to allow for easy recovery and reuse.[8]

Conclusion

The synthesis of this compound is most reliably achieved through Fischer-Speier esterification, a cornerstone reaction in organic synthesis. The success of this method hinges on a thorough understanding of its reversible nature and the deliberate application of principles, such as Le Châtelier's, to drive the reaction toward completion. By carefully controlling stoichiometry, employing an acid catalyst, and efficiently removing the water byproduct via azeotropic distillation, researchers can consistently obtain high yields of the desired product. While enzymatic methods present a promising green alternative, the robustness, scalability, and cost-effectiveness of the classic Fischer esterification ensure its continued relevance in both academic and industrial settings.

References

-

Shanghai Minglan Chemical. (2023). What Is Dodecyl Succinic Acid Rust Inhibitor?

-

Chemical Bull Pvt. Ltd. This compound | 5980-15-4.

-

Campbell, C. D., & Jaffe, E. E. (1993). Process for the synthesis of dialkyl succinylsuccinate esters and their conversion to dialkyl 2,5-diarylamino-3,6-dihydroterepht. European Patent No. EP 0 536 083 A1.

-

University of Waterloo. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.

-

Organic Chemistry Portal. (n.d.). Fischer Esterification.

-

Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.

-

Pospiech, D., et al. (2021). Enzymatic Synthesis of Poly(alkylene succinate)s: Influence of Reaction Conditions. Processes, 9(3), 411.

-

TCI Chemicals. (n.d.). This compound | 5980-15-4.

-

MDPI. (2021). Enzymatic Synthesis of Poly(alkylene succinate)s: Influence of Reaction Conditions.

-

Master Organic Chemistry. (2022). Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions.

-

Santa Cruz Biotechnology, Inc. (n.d.). This compound | CAS 5980-15-4.

-

TIB-Leibniz Information Centre for Science and Technology. (2021). Enzymatic Synthesis of Poly(alkylene succinate)s: Influence of Reaction Conditions.

-

OperaChem. (2024). Fischer Esterification-Typical Procedures.

-

Google Patents. (2014). CN103833703A - Dodecenyl succinic anhydride synthesis process based on control of cooling time.

-

A1Suppliers. (n.d.). This compound.

-

ResearchGate. (2021). Bio-Based Poly(Butylene succinate-co-dodecylene succinate) Derived from 1,12-Dodecanediol: Synthesis and Characterization.

-

ResearchGate. (2022). An efficient and safe process for synthesis of doxylamine succinate.

-

UPCommons. (2014). A Green Strategy for the Synthesis of Poly(ethylene succinate) and its Copolyesters via Enzymatic Ring Opening Polymerization.

-

Master Organic Chemistry. (2022). Transesterification.

-

Google Patents. (2011). CN102093219A - Method for synthesizing succinyl succinic dialkyl ester.

-

Reddy, C. R., et al. (2005). Esterification of succinic anhydride to di-(p-cresyl) succinate over M-montmorillonite clay catalysts. Journal of Molecular Catalysis A: Chemical, 229(1-2), 31-37.

-

European Patent Office. (2018). PROCESS FOR THE PREPARATION OF SUCCINIC ACID ESTER - EP 2958885 B1.

-

ResearchGate. (2020). Enzymatic synthesis of biobased poly(1,4-butylene succinate-ran-2,3-butylene succinate) copolyesters and characterization. Influence of 1,4- and 2,3-butanediol contents.

-

ResearchGate. (n.d.). Synthesis of poly(butylene succinate): (a) Esterification reaction of...

Sources

- 1. minglanchem.com [minglanchem.com]

- 2. This compound | 5980-15-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. scbt.com [scbt.com]

- 4. athabascau.ca [athabascau.ca]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. mdpi.com [mdpi.com]

- 9. oa.tib.eu [oa.tib.eu]

- 10. researchgate.net [researchgate.net]

- 11. upcommons.upc.edu [upcommons.upc.edu]

An In-Depth Technical Guide to the Physicochemical Properties of Didodecyl Succinate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Didodecyl Succinate

This compound (DDS), also known as dilauryl succinate, is a diester of succinic acid and dodecanol. With the molecular formula C₂₈H₅₄O₄ and a molecular weight of 454.74 g/mol , this long-chain aliphatic ester presents as a white to light yellow crystalline solid at room temperature.[1][2] Its unique molecular structure, featuring a polar core and two long, nonpolar alkyl chains, imparts amphiphilic properties that are of significant interest in various scientific and industrial applications, particularly within the pharmaceutical realm.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a foundational understanding for researchers and professionals in drug development and materials science. We will delve into its key physical characteristics, spectroscopic profile, and relevant experimental protocols, providing the necessary insights for its effective application.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its successful application. The following section details the key physical and chemical characteristics of this compound.

Visual and Physical Characteristics

This compound is a solid at standard conditions, typically appearing as a white to light yellow crystalline powder.[2] Its melting point is a critical parameter for handling and formulation, and it is consistently reported to be around 40 °C.[3][4] Commercial grades of this compound often specify a purity of greater than 93.0% as determined by gas chromatography (GC).[1][2]

Solubility Profile

One of the notable applications of this compound in the pharmaceutical industry is as a solubilizer for poorly soluble drugs.[6] For instance, it has been reported to enhance the solubility of Dronedarone Hydrochloride, a medication used for arrhythmias.[6] The mechanism of solubilization likely involves the encapsulation of the hydrophobic drug molecule within a microenvironment formed by the long alkyl chains of the this compound molecules.

Table 1: Summary of Key Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₈H₅₄O₄ | [2] |

| Molecular Weight | 454.74 g/mol | [2] |

| CAS Number | 5980-15-4 | [2] |

| Appearance | White to light yellow crystalline solid | [2] |

| Melting Point | ~ 40 °C | [3][4] |

| Purity (typical) | >93.0% (GC) | [2] |

| Boiling Point | Not available | |

| Density | Not available | |

| Refractive Index | Not available |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and purity of a compound. This section outlines the expected spectroscopic features of this compound based on the known characteristics of long-chain esters.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands indicative of its ester functionality. A strong, sharp peak is anticipated in the region of 1735-1750 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the ester group. Additionally, two or more distinct bands for the C-O stretching vibrations are expected within the 1000-1300 cm⁻¹ region. The presence of long alkyl chains will be confirmed by strong C-H stretching vibrations just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound will provide detailed information about the arrangement of protons in the molecule. Key expected signals include:

-

A triplet corresponding to the terminal methyl protons (-CH₃) of the dodecyl chains.

-

A multiplet for the methylene protons adjacent to the ester oxygen (-O-CH₂-).

-

A singlet for the methylene protons of the succinate backbone (-O-C(O)-CH₂-CH₂-C(O)-O-).

-

A complex series of multiplets for the remaining methylene protons of the long dodecyl chains.

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon environment. Expected chemical shifts include:

-

A signal for the carbonyl carbon of the ester group in the downfield region (typically 170-175 ppm).

-

A signal for the methylene carbon adjacent to the ester oxygen.

-

A signal for the methylene carbons of the succinate backbone.

-

A series of signals for the carbons of the dodecyl chains, with the terminal methyl carbon appearing at the most upfield position.

Mass Spectrometry (MS)

The mass spectrum of this compound, likely obtained through electron ionization (EI), would show a molecular ion peak (M⁺) at m/z = 454.74. The fragmentation pattern is expected to be characteristic of long-chain esters. Common fragmentation pathways include cleavage of the C-O bond, leading to the formation of an acylium ion, and fragmentation of the long alkyl chains.

Experimental Protocols for Physicochemical Characterization

To ensure the quality and consistency of this compound for research and development, standardized experimental protocols for determining its physicochemical properties are essential.

Synthesis of this compound

This compound can be synthesized via a Fischer esterification reaction between succinic acid and dodecanol in the presence of an acid catalyst, such as sulfuric acid.

Step-by-Step Methodology:

-

Combine succinic acid and a molar excess of dodecanol in a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus to remove the water formed during the reaction.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the amount of water collected in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Neutralize the excess acid with a base, such as sodium bicarbonate solution.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone) to obtain pure this compound.

Caption: Workflow for the synthesis of this compound.

Determination of Melting Point

The melting point of this compound can be accurately determined using a capillary melting point apparatus.

Step-by-Step Methodology:

-

Finely powder a small amount of the crystalline this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Determination of Density

As a solid, the density of this compound can be determined using a gas pycnometer, which measures the volume of the solid by displacing an inert gas. For the molten state, a vibrating tube densitometer can be used.

Determination of Refractive Index

The refractive index of this compound in its molten state can be measured using an Abbe refractometer.

Step-by-Step Methodology:

-

Heat the sample of this compound slightly above its melting point to obtain a clear liquid.

-

Apply a few drops of the molten sample onto the prism of the Abbe refractometer, which should be pre-heated to a temperature above the melting point.

-

Close the prism and allow the sample to equilibrate.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index value from the instrument's scale.

Sources

- 1. This compound | 5980-15-4 | TCI AMERICA [tcichemicals.com]

- 2. tedpella.com [tedpella.com]

- 3. researchgate.net [researchgate.net]

- 4. Succinic acid, 2-decyl dodecyl ester [webbook.nist.gov]

- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Behavior and Phase Transitions of Didodecyl Succinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didodecyl succinate (DDS), a long-chain diester, is a compound of increasing interest in various scientific and industrial fields, including as a phase change material (PCM) for thermal energy storage and as an excipient in pharmaceutical formulations. Its thermal behavior, particularly its phase transitions, dictates its performance and stability in these applications. This technical guide provides a comprehensive exploration of the thermal properties of this compound, detailing its synthesis, phase transition behavior, and thermal stability. We present established methodologies for its characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), offering field-proven insights into experimental design and data interpretation. This guide is intended to be a valuable resource for researchers and professionals working with or developing applications for long-chain esters.

Introduction to this compound

This compound (C28H54O4, MW: 454.74 g/mol ) is the diester of succinic acid and dodecanol. At ambient temperature, it exists as a white to light yellow crystalline solid.[1] Its long aliphatic chains impart a waxy character, making it a candidate for applications requiring specific melting and crystallization profiles. Understanding the thermodynamics and kinetics of its phase transitions is crucial for optimizing its performance, whether for latent heat storage or as a structured component in a drug delivery system.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C28H54O4 | [1] |

| Molecular Weight | 454.74 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Physical State (20°C) | Solid | [1] |

| Melting Point | 38.0 to 43.0 °C | [1] |

| Purity (by GC) | >90.0% |

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is through Fischer esterification. This reaction involves the acid-catalyzed esterification of succinic acid with dodecanol. The general reaction is as follows:

Succinic Acid + 2 Dodecanol ⇌ this compound + 2 H₂O

A typical laboratory-scale synthesis protocol is provided below. The rationale behind each step is to drive the equilibrium towards the product side, primarily by removing the water byproduct.

Fischer Esterification Protocol

Materials:

-

Succinic acid

-

Dodecanol (Lauryl alcohol)

-

Sulfuric acid (or other acid catalyst, e.g., p-toluenesulfonic acid)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Dean-Stark apparatus

Procedure:

-

Reactant Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine succinic acid and a molar excess of dodecanol (e.g., 2.2 equivalents).

-

Solvent and Catalyst Addition: Add toluene to the flask to facilitate the azeotropic removal of water. Add a catalytic amount of concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is complete.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash with brine to remove any remaining aqueous impurities.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the toluene solvent using a rotary evaporator.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield pure this compound.[2]

-

Figure 1: General workflow for the synthesis of this compound via Fischer esterification.

Thermal Behavior and Phase Transitions

The thermal behavior of long-chain esters like this compound can be complex, often involving more than a simple solid-liquid transition. These materials can exhibit polymorphism, where different crystalline forms with distinct thermodynamic stabilities and melting points can exist.[2]

Melting and Crystallization

The primary phase transition of interest is the melting from a solid to a liquid state. For this compound, this occurs in the range of 38-43°C.[1] The reverse process, crystallization, occurs upon cooling. The crystallization temperature is typically lower than the melting temperature, a phenomenon known as supercooling. The degree of supercooling is an important parameter, especially in applications like PCMs, as it affects the thermal energy release profile.

Solid-Solid Phase Transitions

Long-chain molecules can undergo solid-solid phase transitions at temperatures below their melting point. These transitions involve changes in the packing of the molecules within the crystal lattice, leading to different polymorphic forms. These transitions are often of a lower energetic magnitude than the melting transition but are crucial for understanding the complete thermal profile of the material.

Thermal Stability

Thermogravimetric analysis (TGA) is employed to determine the thermal stability of this compound. In an inert atmosphere (e.g., nitrogen), the onset of mass loss indicates the temperature at which the material begins to decompose. For long-chain esters, decomposition temperatures are generally well above 200°C, indicating good thermal stability for most applications. Studies on similar long-chain diesters have shown them to be stable up to approximately 248°C.[2]

Experimental Characterization

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for investigating the phase transitions of materials. It measures the difference in heat flow between a sample and a reference as a function of temperature.

Objective: To determine the melting temperature (Tm), crystallization temperature (Tc), enthalpy of fusion (ΔHf), and to detect any solid-solid phase transitions.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.[1]

-

Thermal Program:

-

First Heating Scan: Heat the sample from a low temperature (e.g., 0°C) to a temperature well above its melting point (e.g., 80°C) at a constant heating rate (e.g., 10°C/min). This scan erases the sample's prior thermal history.

-

Cooling Scan: Cool the sample from 80°C back to 0°C at a controlled rate (e.g., 10°C/min). This allows for the observation of the crystallization exotherm.

-

Second Heating Scan: Heat the sample again from 0°C to 80°C at the same heating rate as the first scan. This scan provides information on the thermal behavior of the sample after controlled cooling.

-

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[3]

Figure 2: Schematic of a typical DSC temperature program for analyzing this compound.

-

Melting Peak (Endotherm): The peak of the endothermic event on the second heating scan corresponds to the melting temperature (Tm). The area under this peak is proportional to the enthalpy of fusion (ΔHf).

-

Crystallization Peak (Exotherm): The peak of the exothermic event on the cooling scan corresponds to the crystallization temperature (Tc).

-

Solid-Solid Transitions: Smaller endothermic or exothermic peaks observed at temperatures below the main melting peak may indicate solid-solid phase transitions.

Table 2: Representative DSC Data for Long-Chain Diesters

| Compound | Melting Temp. (°C) | Enthalpy of Fusion (J/g) | Reference |

| Ditetradecyl Adipate | 44 | 142.4 | [2] |

| Dioctadecyl Adipate | 60 | 186.2 | [2] |

| Poly(butylene succinate) | ~111 | - | [4] |

| Poly(ethylene succinate) | ~102 | - | [5] |

Note: This data is for analogous compounds and serves as an example of the expected range of values for long-chain diesters.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is primarily used to assess the thermal stability and decomposition profile of a material.

Objective: To determine the onset of thermal decomposition and the degradation profile of this compound.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA pan (e.g., alumina or platinum).[3]

-

Atmosphere: Purge the TGA furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[3]

-

Thermal Program: Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).[3]

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

Figure 3: Workflow for Thermogravimetric Analysis of this compound.

The TGA thermogram plots the percentage of the initial mass remaining on the y-axis against the temperature on the x-axis. The onset of the sharp decrease in mass indicates the beginning of thermal decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperature at which the rate of mass loss is maximal. For poly(alkylene succinate)s, maximum decomposition rates are observed at temperatures between 420-430°C.[6]

Table 3: Representative TGA Data for Long-Chain Esters and Related Polymers

| Compound | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Atmosphere | Reference |

| Ditetradecyl Adipate | ~248 | - | - | [2] |

| Dioctadecyl Adipate | ~342 | - | - | [2] |

| Poly(alkylene succinate)s | - | 420-430 | Nitrogen | [6] |

| Neryl long-chain esters | >200 | - | Air | [7] |

Note: This data is for analogous compounds and serves as an example of the expected thermal stability.

Conclusion

The thermal behavior of this compound is a critical aspect that governs its suitability for a range of applications, from thermal energy storage to pharmaceutical formulations. This technical guide has provided a comprehensive overview of its synthesis, phase transitions, and thermal stability. The detailed experimental protocols for DSC and TGA, along with insights into data interpretation, offer a robust framework for the characterization of this and other long-chain esters. A thorough understanding of these properties, gained through the methodologies described herein, is essential for the rational design and optimization of materials and products incorporating this compound.

References

-

Journal of Thermal Analysis and Calorimetry. Thermal properties of neryl long-chain esters obtained under microwave irradiation. [Link]

-

ResearchGate. Long-chain Diesters of Fattyy Alcohols as Novel Phase Change Materials for Thermal Energy Storage. [Link]

-

ResearchGate. TG, DTG, and DSC curves for linear geranyl diesters. [Link]

- Google Patents. Dodecenyl succinic anhydride synthesis process based on control of cooling time.

-

ResearchGate. An efficient and safe process for synthesis of doxylamine succinate. [Link]

-

MDPI. Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. [Link]

- Google Patents. Synthesis process of dodecenyl succinic anhydride.

- Google Patents. Process for the synthesis of dialkyl succinylsuccinate esters and their conversion to dialkyl 2,5-diarylamino-3,6-dihydroterepht.

-

ScienceDirect. DSC and TMDSC study of melting behaviour of poly(butylene succinate) and poly(ethylene succinate). [Link]

-

ResearchGate. DSC thermograms of the polybutylene succinate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. polymer.cn [polymer.cn]

- 6. Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s [mdpi.com]

- 7. researchgate.net [researchgate.net]

Navigating the Nexus of Chemistry and Safety: A Technical Guide to the Toxicological and Biocompatibility Assessment of Didodecyl Succinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didodecyl succinate, a diester of succinic acid and dodecyl alcohol, presents a compelling profile for various applications, including as a solubilizing agent in pharmaceutical formulations. As with any compound intended for biomedical or industrial use where human contact is anticipated, a thorough evaluation of its toxicological and biocompatibility profile is paramount. This technical guide addresses the current landscape of knowledge regarding this compound and, in light of the limited publicly available safety data, provides a comprehensive framework for its toxicological and biocompatibility assessment. This document is structured to guide researchers and drug development professionals through the requisite experimental evaluations, grounded in internationally recognized standards from the International Organization for Standardization (ISO) and the Organisation for Economic Co-operation and Development (OECD).

Introduction to this compound: Properties and Applications

This compound, also known as Dilauryl succinate, is an organic compound with the chemical formula C28H54O4 and a molecular weight of 454.74 g/mol .[1][2][3] Its ester structure imparts lipophilic characteristics, making it a candidate for various applications where this property is advantageous.

Known and Potential Applications Include:

-

Pharmaceutical Formulations: It has been identified as a potential solubilizer in drug formulations, for instance, to enhance the solubility of medications like Dronedarone Hydrochloride.[1]

-

Organic Synthesis: Utilized as a reagent or intermediate in the synthesis of other organic molecules.[1]

-

Biochemical Research: Employed as a biochemical for proteomics research.[2]

-

Industrial Lubricants: While data on this compound itself is scarce, the related compound, Dodecyl Succinic Acid (DSA), is used as a corrosion inhibitor in lubricating oils, metalworking fluids, and hydraulic fluids.[4][5] This suggests a potential, though unconfirmed, role for its diester derivative in similar applications.

Despite these applications, a critical gap exists in the scientific literature concerning the comprehensive toxicological and biocompatibility profile of this compound. This guide aims to provide a systematic approach to bridge this gap.

Acknowledging the Data Gap: The Imperative for a Structured Evaluation

A thorough review of publicly accessible scientific databases reveals a significant scarcity of toxicological data for this compound. For instance, no public data for acute toxicity endpoints such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) are readily available.[6] This stands in contrast to more extensively studied compounds and underscores the necessity of conducting a full suite of toxicological and biocompatibility tests before this compound can be widely adopted, particularly in applications involving human contact.

The following sections outline a recommended testing strategy, adhering to the principles of scientific integrity and regulatory compliance.

A Proposed Framework for Toxicological Assessment

The toxicological evaluation of a chemical compound is a multi-faceted process designed to identify potential adverse effects on biological systems. The following assays, based on OECD guidelines, provide a robust framework for assessing the safety of this compound.

In Vitro Cytotoxicity Assessment (ISO 10993-5)

The initial step in any biocompatibility evaluation is to assess the potential for a material to cause cell death.[7] The in vitro cytotoxicity test is a sensitive and widely used method for this purpose.

Experimental Protocol: Extract Dilution Method

-

Preparation of Test Extracts:

-

This compound is extracted in a cell culture medium (e.g., MEM) with and without serum at a concentration relevant to its intended use. Extraction is typically performed at 37°C for 24 hours.

-

-

Cell Culture:

-

A suitable mammalian cell line (e.g., L929 mouse fibroblasts) is cultured to a near-confluent monolayer in 96-well plates.

-

-

Exposure:

-

The culture medium is replaced with serial dilutions of the this compound extract. Positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls are run in parallel.

-

-

Incubation:

-

Cells are incubated with the extracts for a defined period (e.g., 24-72 hours).

-

-

Assessment of Cytotoxicity:

-

Cell viability is quantified using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The optical density is measured, and cell viability is expressed as a percentage of the negative control.

-

-

Interpretation:

-

A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[8]

-

Caption: Workflow for In Vitro Cytotoxicity Testing of this compound.

Genotoxicity Assessment

Genotoxicity assays are designed to detect direct or indirect damage to DNA. A standard battery of in vitro tests is recommended to assess different genotoxic endpoints.

Recommended In Vitro Genotoxicity Assays:

| Assay | OECD Guideline | Endpoint Detected |

| Bacterial Reverse Mutation Assay (Ames Test) | OECD 471 | Gene mutations (point mutations and frameshifts)[9] |

| In Vitro Mammalian Chromosomal Aberration Test | OECD 473 | Structural chromosome damage[10] |

| In Vitro Mammalian Cell Gene Mutation Test (e.g., HPRT assay) | OECD 476 | Gene mutations in mammalian cells[9] |

In Vivo Acute Systemic Toxicity (OECD 420)

This test provides information on the potential health hazards likely to arise from a single, short-term oral exposure to a substance.

Experimental Protocol: Fixed Dose Procedure

-

Animal Model:

-

Typically, female rats are used.[11]

-

-

Sighting Study:

-

A preliminary study is conducted on a small number of animals to determine the appropriate starting dose for the main study.

-

-

Main Study:

-

Groups of animals are dosed at one of the fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg body weight).[12]

-

-

Administration:

-

This compound is administered by gavage.

-

-

Observation Period:

-

Animals are observed for 14 days for signs of toxicity and mortality.[12] Body weight is recorded weekly.

-

-

Endpoint:

-

The test identifies the dose level that causes evident toxicity but not mortality. This allows for classification of the substance according to the Globally Harmonised System (GHS).[12]

-

Irritation and Sensitization

These tests evaluate the potential of a substance to cause local irritation to skin and eyes upon contact, and to elicit an allergic response upon repeated exposure.

Recommended Irritation and Sensitization Assays:

| Assay | OECD Guideline | Purpose |

| Acute Dermal Irritation/Corrosion | OECD 404 | To assess the potential for skin irritation or corrosion.[2][13][14][15] |

| Acute Eye Irritation/Corrosion | OECD 405 | To evaluate the potential for eye irritation or corrosion.[1][5][6][16][17] |

| Skin Sensitization (e.g., Local Lymph Node Assay) | OECD 429 | To determine the potential for a substance to induce skin sensitization. |

Biocompatibility Evaluation for Medical Applications

For applications where this compound may come into contact with blood or be implanted within the body, a more specific set of biocompatibility tests is required, guided by the ISO 10993 series of standards.[18][19][20]

Hemocompatibility (ISO 10993-4)

These tests are crucial for any material that will have direct or indirect contact with blood. The primary endpoints of concern are thrombosis, coagulation, platelets, hematology, and immunology.[21]

Key Hemocompatibility Tests:

| Test Category | Endpoint | Example Assay |

| Hemolysis | Red blood cell lysis | ASTM F756-17 method[22] |

| Coagulation | Activation of the coagulation cascade | Partial Thromboplastin Time (PTT)[3] |

| Platelets | Platelet activation and adhesion | Platelet count and morphology |

| Immunology | Activation of the complement system | SC5b-9 assay |

Caption: Key areas of assessment in hemocompatibility testing.

In Vivo Implantation Studies (ISO 10993-6)

To evaluate the local tissue response to an implanted material, in vivo implantation studies are necessary. These studies assess the material's interaction with the surrounding tissue over time.

Experimental Protocol: Subcutaneous Implantation in a Rodent Model

-

Material Preparation:

-

Sterilized samples of this compound (if solid) or a carrier material impregnated with it are prepared. A clinically relevant negative control material (e.g., medical-grade silicone) is also prepared.

-

-

Animal Model:

-

Rats or rabbits are commonly used.[23]

-

-

Surgical Implantation:

-

The test and control materials are surgically implanted into subcutaneous or intramuscular sites.

-

-

Observation Periods:

-

Animals are euthanized at various time points (e.g., 1, 4, and 12 weeks) to assess the acute, subacute, and chronic tissue responses.[23]

-

-

Histopathological Evaluation:

-

The implantation sites are excised, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin).

-

A pathologist evaluates the tissue response, scoring for inflammation, fibrosis, neovascularization, and tissue degeneration. The response to this compound is compared to the negative control.

-

Summary and Future Perspectives

This compound is a compound with promising applications, particularly in the pharmaceutical sector. However, the current lack of comprehensive toxicological and biocompatibility data is a significant barrier to its widespread and safe use. This technical guide provides a roadmap for researchers and developers to systematically evaluate the safety profile of this compound.

By following the outlined testing strategy, which is grounded in established ISO and OECD guidelines, a robust and reliable dataset can be generated. This will enable a thorough risk assessment and inform the suitability of this compound for its intended applications. The path forward requires a commitment to rigorous scientific investigation to ensure that the potential benefits of this compound can be realized without compromising safety.

References

- What Is Dodecyl Succinic Acid Rust Inhibitor? - Shanghai Minglan Chemical. (2023, July 25).

- This compound | 5980-15-4 | Chemical Bull Pvt. Ltd.

- Comparative toxicity study of Diisodecyl succinate and Diisodecyl phthalate (DIDP) - Benchchem.

- This compound | CAS 5980-15-4 | SCBT - Santa Cruz Biotechnology.

- Dodecyl Succinic Acid - CAS 29658-97-7|Manufacturer - Hosea Chem.

- This compound 5980-15-4 | Tokyo Chemical Industry Co., Ltd.(JP).

- This compound.

- Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI.

- In vitro hemocompatibility testing of biomaterials according to the ISO 10993-4 - PubMed.

- Use of International Standard ISO 10993-1, "Biological evaluation of medical devices - Part 1: Evaluation and testing within a risk management process" | FDA. (2023, September 8).

- 404 | oecd guideline for the testing of chemicals. (2002, April 24).

- A Practical Guide to ISO 10993-4: Hemocompatibility.

- EN ISO 10993-5:2009/A11:2025 - In Vitro Cytotoxicity Testing for - iTeh Standards.

- ANSI/AAMI/ISO 10993-6:1995/(R)2001 Biological evaluation of medical devices, Part 6: Tests for local effects after implantation.

- OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX - Slideshare.

- Acute Dermal Irritation OECD 404 - Altogen Labs.

- Test Guideline No. 405 Acute Eye Irritation/Corrosion - Flashpoint srl. (2020, June 26).

- OECD TG 404 Acute Dermal Toxicity Testing Strategy Combining the Use of the EpiSkin Validated Test Methods.

- Summary of OECD 420 | PDF | Toxicity | Animal Testing - Scribd.

- OECD Guidlines By Genotoxicity | PPTX - Slideshare.

- ISO 10993 - Wikipedia.

- Biocompatibility Testing for Medical Devices Under ISO 10993-1:2025 - Accuprec. (2025, December 4).

- Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI.

- Medical Device Testing - BSL BIOSERVICE.

- Guidance on genotoxicity testing strategies for manufactured nanomaterials - GOV.UK. (2024, July 18).

- Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). (2021, April 6).

- OECD 404: Acute Dermal Irritation/Corrosion - Nucro-Technics. (2024, May 12).

- ISO 10993-1 and Biocompatibility - Emergo.

- OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF - Slideshare.

- INTERNATIONAL STANDARD ISO 10993-6. (2016, December 1).

- Guidance on a strategy for genotoxicity testing of chemicals: Stage 1 - GOV.UK.

- In vitro genotoxicity testing strategy for nanomaterials and the adaptation of current OECD guidelines - ResearchGate. (2025, August 7).

- Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure | OECD.

- Experimental protocol for evaluation of biomaterials in an in-vivo silicone implant coverage. (2024, September 30).

- Comparative Evaluation of Biocompatibility Data from the Subcutaneous and the Calvaria Implantation Model of a Novel Bone Substitute Block | In Vivo.

- OECD Test Guidelines for Genetic Toxicology - ISS.

- ISO 10993-5.

- IS EN ISO 10993-5:2009. (2009, April 17).

- Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - NIH.

Sources

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 4. namsa.com [namsa.com]

- 5. nucro-technics.com [nucro-technics.com]

- 6. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 7. medic.upm.edu.my [medic.upm.edu.my]

- 8. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 10. gov.uk [gov.uk]

- 11. scribd.com [scribd.com]

- 12. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 15. nucro-technics.com [nucro-technics.com]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. flashpointsrl.com [flashpointsrl.com]

- 18. ISO 10993 - Wikipedia [en.wikipedia.org]

- 19. Biocompatibility Testing for Medical Devices Under ISO 10993-1:2025 - Accuprec [accuprec.com]

- 20. emergobyul.com [emergobyul.com]

- 21. mddionline.com [mddionline.com]

- 22. Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI [ivami.com]

- 23. Experimental protocol for evaluation of biomaterials in an in-vivo silicone implant coverage - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility Profile of Didodecyl Succinate

Abstract

Didodecyl succinate (C28H54O4) is a large, nonpolar diester with significant potential in formulations across the pharmaceutical, cosmetic, and specialty lubricant industries.[1][2][3] Its performance in these applications is critically dependent on its interaction with various solvents. A comprehensive understanding of its solubility is paramount for formulation development, process design, and ensuring product stability. This technical guide provides a deep dive into the theoretical and practical aspects of the solubility of this compound. We explore the physicochemical principles governing its solubility, present a predictive framework based on solvent properties, and provide a detailed, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this long-chain diester.

Introduction to this compound

This compound, also known as dilauryl succinate, is the diester formed from succinic acid and two dodecyl (lauryl) alcohol molecules.[4] Its chemical structure is characterized by a small, polar succinate core flanked by two long, nonpolar C12 alkyl chains.

Chemical Structure of this compound: O=C(OCCCCCCCCCCCC)CCC(=O)OCCCCCCCCCCCC

This amphiphilic balance—a polar head with dominant nonpolar tails—dictates its physical properties and solubility behavior. The long hydrocarbon chains make the molecule highly lipophilic, suggesting poor solubility in polar solvents like water and good solubility in nonpolar, hydrocarbon-based solvents.[5] Its applications range from an emollient in cosmetics to a potential phase-change material for thermal energy storage and a solubilizer in pharmaceutical formulations.[1][2][6] Understanding its solubility is the first critical step in unlocking its full potential in these areas.

Theoretical Principles of Solubility

Predicting solubility is a complex interplay of intermolecular forces. For a molecule like this compound, several key principles provide a robust framework for understanding its behavior in different solvents.

"Like Dissolves Like": The Role of Polarity

The most fundamental principle is that substances with similar intermolecular forces tend to be miscible. Solvents can be broadly categorized based on their polarity.[7]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals (dispersion) forces. The long alkyl chains of this compound mean it will interact favorably with these solvents, leading to high solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran): These solvents have dipole moments but lack O-H or N-H bonds for hydrogen bonding. While the ester groups of this compound have some polarity, the molecule's overall nonpolar character will dominate, leading to moderate to good solubility.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents engage in strong hydrogen bonding. The large, nonpolar alkyl chains of this compound cannot effectively participate in this hydrogen-bonding network, leading to very low solubility.[8]

Hansen Solubility Parameters (HSP)

For a more nuanced prediction, Hansen Solubility Parameters (HSP) offer a powerful, three-dimensional approach.[9][10] HSP deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from atomic forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.[11]

A solvent is predicted to dissolve a solute if their three Hansen parameters are similar.[11] This method is especially powerful because it can predict the synergistic effect where a mixture of two non-solvents can become a good solvent if their combined HSP falls within the solute's "solubility sphere".[10] While the specific HSP values for this compound are not readily published, they can be estimated using group contribution methods, providing a powerful tool for rational solvent selection in formulation development.[12]

Predicted Solubility Profile and Illustrative Data

Based on the theoretical principles outlined above, a qualitative and illustrative quantitative solubility profile for this compound can be predicted. The molecule's large, nonpolar structure is the primary determinant of its behavior.

Qualitative Prediction:

-

High Solubility: Expected in aliphatic and aromatic hydrocarbons (e.g., hexane, toluene), chlorinated solvents (e.g., dichloromethane), and ethers (e.g., diethyl ether).

-

Moderate Solubility: Expected in ketones (e.g., acetone), esters (e.g., ethyl acetate), and long-chain alcohols.

-

Low to Insoluble: Expected in short-chain alcohols (e.g., ethanol, methanol) and water.[8]

The following table summarizes the predicted solubility of this compound in a range of common organic solvents.

Disclaimer: The following quantitative data is illustrative and based on chemical principles. It is intended to serve as a guide for researchers. For precise values, the experimental protocol detailed in Section 4.0 should be followed.

Table 1: Illustrative Solubility Data for this compound at 25°C

| Solvent | Solvent Class | Polarity Index (P')[13][14] | Predicted Solubility ( g/100 mL) |

| Hexane | Nonpolar (Aliphatic) | 0.1 | > 50 (Miscible) |

| Toluene | Nonpolar (Aromatic) | 2.4 | > 50 (Miscible) |

| Dichloromethane | Polar Aprotic | 3.1 | > 50 (Miscible) |

| Diethyl Ether | Polar Aprotic | 2.8 | > 50 (Miscible) |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | ~30-40 |

| Acetone | Polar Aprotic | 5.1 | ~20-30 |

| Ethyl Acetate | Polar Aprotic | 4.4 | ~25-35 |

| Isopropanol | Polar Protic | 3.9 | ~5-10 |

| Ethanol | Polar Protic | 5.2 | < 1 |

| Methanol | Polar Protic | 5.1 | < 0.5 |

| Water | Polar Protic | 10.2 | < 0.01 (Insoluble) |

Experimental Determination of Solubility

To obtain accurate, quantitative solubility data, a rigorous experimental protocol is essential. The isothermal shake-flask method is the gold standard for determining equilibrium solubility and is highly recommended.[15][16]

Causality and Method Selection

The isothermal shake-flask method is chosen for its reliability and direct measurement of thermodynamic equilibrium solubility.[15] Unlike kinetic solubility methods which can be influenced by dissolution rate and may report supersaturated states, this equilibrium-based approach ensures that the measured concentration represents the true saturation point of the solvent at a given temperature.[16][17] This is critical for creating stable, long-shelf-life formulations where precipitation is undesirable. The process involves agitating an excess of the solid solute with the solvent for a prolonged period until equilibrium is reached.

Experimental Workflow Diagram

Step-by-Step Protocol

-

Preparation: To a series of 20 mL glass vials, add an excess amount of this compound (e.g., 2 grams). The amount should be sufficient to ensure solid material remains after equilibrium is reached.

-

Solvent Addition: Accurately pipette a specific volume (e.g., 10.0 mL) of the desired analytical-grade solvent into each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a temperature-controlled shaker bath (e.g., 25.0 ± 0.5 °C). Agitate the vials at a consistent speed (e.g., 100 rpm) for a sufficient duration to reach equilibrium. A period of 48 to 72 hours is typically recommended.[18]

-

Phase Separation: After agitation, allow the vials to stand undisturbed in the temperature bath for at least 24 hours to permit the excess solid to sediment.[16]

-

Sampling: Carefully withdraw a sample from the clear supernatant using a glass syringe. Avoid disturbing the solid material at the bottom.

-

Filtration: Immediately filter the sample through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents) into a pre-weighed, clean vial. This step is crucial to remove any undissolved micro-particles.

-

Quantification (Gravimetric Method): a. Accurately weigh the vial containing the filtered saturated solution. b. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent until a constant weight of the dried this compound residue is achieved. c. Reweigh the vial to determine the mass of the dissolved solute. d. Calculate the solubility in g/100 mL or other desired units.

-

Quantification (Alternative: HPLC Method): For higher precision or when dealing with volatile solvents, an HPLC method can be used. A calibration curve must first be generated using standard solutions of known this compound concentrations. The filtered sample is then diluted appropriately and analyzed to determine its concentration.

Analysis and Discussion of Solubility Trends

The solubility of this compound is inversely related to the polarity of the solvent, a trend clearly predicted by the "like dissolves like" principle.

The two long C12 alkyl chains contribute significantly to the molecule's large size and nonpolar surface area. In nonpolar solvents like hexane, the energy required to break the solvent-solvent interactions is low, and the van der Waals forces formed between the solvent and the alkyl chains of this compound are highly favorable, leading to high solubility or miscibility.

As the polarity of the solvent increases (e.g., acetone), the solvent molecules interact more strongly with each other through dipole-dipole forces. While the ester groups of this compound can participate in these interactions, the energetic cost of disrupting the solvent's structure to accommodate the large nonpolar chains increases, thus reducing solubility.

In highly polar, protic solvents like water and methanol, the solvent molecules are tightly associated through a strong hydrogen-bonding network. The nonpolar this compound molecule cannot participate in this network and would disrupt it significantly. The energetic penalty for creating a cavity in the solvent for the solute is too high, resulting in extremely low solubility.

Conclusion

The solubility profile of this compound is dominated by its long-chain diester structure, rendering it highly soluble in nonpolar organic solvents and virtually insoluble in polar protic solvents. This guide provides a robust theoretical framework for predicting its solubility and a detailed, reliable experimental protocol for its precise quantification. This foundational knowledge is indispensable for scientists and researchers aiming to formulate advanced materials, effective drug delivery systems, or high-performance lubricants, enabling rational solvent selection and ensuring the development of stable and efficacious products.

References

-

Hansen, C. M. (1967). Hansen solubility parameters. Wikipedia. [Link]

-

University of Rochester, Department of Chemistry. Polarity of Solvents. [Link]

-

Hansen Solubility Parameters. HSPiP Official Site. [Link]

-

Schoff, C. K. Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. [Link]

-

Taylor & Francis Online. Hansen solubility parameter – Knowledge and References. [Link]

-

Park, K. (2000). Hansen Solubility Parameters. Purdue University. [Link]

-

Organometallics. Solvent-Miscibility-and-Polarity-Chart.pdf. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]

-

Scribd. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Scribd. Ester Solubility and Preparation Lab Report. [Link]

-

Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

ResearchGate. Long-chain Diesters of Fatty Alcohols as Novel Phase Change Materials for Thermal Energy Storage. [Link]

-

Knothe, G., et al. (2000). Synthesis and characterization of some long-chain diesters with branched or bulky moieties. JAOCS, Vol. 77, no. 8. [Link]

-

Baka, E., et al. (2008). Determination of aqueous solubility by heating and equilibration: A technical note. NIH National Center for Biotechnology Information. [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. [Link]

-

Royal Society of Chemistry. (2024). High performance long chain polyesters via melt copolymerization of cutin-inspired monomers. RSC Sustainability. [Link]

-

SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

Royal Society of Chemistry. (2023). Environmentally friendly process design for furan-based long-chain diester production aiming for bio-based lubricants. Green Chemistry. [Link]

-

MDPI. (2023). Green Production of a High-Value Branched-Chain Diester: Optimization Based on Operating Conditions and Economic and Sustainability Criteria. [Link]

-

CORE. (2010). Organic Solvent Solubility Data Book. [Link]

-

National Institutes of Health. Decyl Succinate. PubChem. [Link]

Sources

- 1. This compound | 5980-15-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. researchgate.net [researchgate.net]

- 3. Environmentally friendly process design for furan-based long-chain diester production aiming for bio-based lubricants - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. scbt.com [scbt.com]

- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 6. mdpi.com [mdpi.com]

- 7. research.cbc.osu.edu [research.cbc.osu.edu]

- 8. scribd.com [scribd.com]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. paint.org [paint.org]

- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Polarity Index [macro.lsu.edu]

- 14. organometallics.it [organometallics.it]

- 15. scispace.com [scispace.com]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. enamine.net [enamine.net]

- 18. scielo.br [scielo.br]

A Researcher's Guide to the Crystallography and Polymorphism of Didodecyl Succinate: A Methodological Approach

Abstract

Didodecyl succinate, a long-chain dialkyl ester, presents a compelling case for the study of polymorphism, a phenomenon where a single compound exists in multiple crystalline forms. These different solid-state structures, or polymorphs, can exhibit distinct physicochemical properties, including melting point, solubility, and stability, which are of critical importance in the pharmaceutical and materials science industries. While specific crystallographic data for this compound is not extensively documented in publicly available literature, this guide provides a comprehensive methodological framework for its synthesis, and the discovery and characterization of its potential polymorphic forms. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, detailing the requisite experimental workflows and analytical techniques grounded in established scientific principles.

Introduction: The Significance of Polymorphism in this compound

This compound (C28H54O4) is a diester of succinic acid and dodecanol.[1][2][3] Its long aliphatic chains suggest a propensity for complex solid-state packing, making it a prime candidate for exhibiting polymorphism. The study of polymorphism is not merely an academic exercise; it is a cornerstone of solid-state chemistry and materials science. For a compound like this compound, which has potential applications in areas such as organic synthesis and the pharmaceutical industry as a solubilizer, understanding its polymorphic landscape is crucial.[4] Different polymorphs can have dramatically different properties that impact their handling, formulation, and performance.

This guide will provide a structured, in-depth approach to investigating the crystallography and polymorphism of this compound, from initial synthesis to comprehensive solid-state characterization.

Synthesis and Purification of this compound

The synthesis of this compound can be achieved through standard esterification reactions. A common and effective method is the Fischer esterification of succinic acid with dodecanol in the presence of an acid catalyst.

Synthesis Protocol

Objective: To synthesize high-purity this compound suitable for crystallographic studies.

Materials:

-

Succinic acid

-

Dodecanol (Lauryl alcohol)

-

Sulfuric acid (concentrated) or p-toluenesulfonic acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexane or ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine succinic acid (1 molar equivalent) and dodecanol (2.2 molar equivalents).

-

Solvent and Catalyst Addition: Add toluene to the flask to facilitate the azeotropic removal of water. Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid.

-

Reflux: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is complete.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent such as hexane or ethanol to obtain a crystalline solid. The purity can be assessed by techniques such as Gas Chromatography (GC).[5]

-

Polymorph Screening: A Multifaceted Approach

The goal of polymorph screening is to induce the crystallization of different solid forms by varying experimental conditions. A successful screening process will explore a wide range of thermodynamic and kinetic conditions.

Key Experimental Variables

-

Solvents: Utilize a diverse panel of solvents with varying polarities, hydrogen bonding capabilities, and boiling points.

-

Crystallization Temperature: Perform crystallizations at different temperatures (e.g., rapid cooling, slow cooling, and isothermal crystallization).

-

Supersaturation: Control the rate of supersaturation, as rapid supersaturation often yields metastable forms, while slow approaches to supersaturation favor the growth of the most stable form.

-

Mechanical Stress: Grinding or milling can induce polymorphic transformations.

Experimental Workflow for Polymorph Screening

Caption: Workflow for Polymorph Screening of this compound.

Core Analytical Techniques for Polymorph Characterization

A combination of analytical techniques is essential for the unambiguous identification and characterization of polymorphs.[6]

Powder X-Ray Diffraction (PXRD)

Principle: PXRD is the primary tool for identifying crystalline phases. Each polymorph will produce a unique diffraction pattern, which acts as a "fingerprint" for that specific crystal structure.[7][8]

Experimental Protocol:

-

Sample Preparation: Gently grind the crystalline sample to a fine powder to ensure random orientation of the crystallites.

-

Data Acquisition: Mount the powder on a sample holder and place it in the diffractometer. Collect the diffraction pattern over a suitable range of 2θ angles (e.g., 2° to 40°).

-

Data Analysis: Compare the PXRD patterns of crystals obtained from different screening experiments. Different peak positions and/or relative intensities indicate the presence of different polymorphs.

Hypothetical PXRD Data for this compound Polymorphs

| 2θ Angle (°) Form I | Relative Intensity (%) Form I | 2θ Angle (°) Form II | Relative Intensity (%) Form II |

| 5.2 | 100 | 6.5 | 80 |

| 10.4 | 85 | 11.0 | 100 |

| 15.6 | 60 | 15.1 | 50 |

| 20.8 | 70 | 22.0 | 90 |

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, transition temperatures between polymorphs (enantiotropic or monotropic relationships), and heats of fusion.[7][9]

Experimental Protocol:

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan and seal it.

-